
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a nitro group and an isopropyl group attached to the aziridine ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate alkene with a nitrene source. Common nitrene sources include iminoiodinanes or azides in the presence of a catalyst.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions. This can be achieved by treating the aziridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions. This can be done by reacting the aziridine with an isopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives such as nitroso compounds or oxaziridines.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Substituted aziridines where the nitrogen atom is replaced by other functional groups.
Scientific Research Applications
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) involves its interaction with molecular targets through its reactive aziridine ring and nitro group. The aziridine ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Aziridinemethanol: Lacks the nitro and isopropyl groups, making it less reactive.
1-(1-Methylethyl)-2-nitroethanol: Contains a nitro group and an isopropyl group but lacks the aziridine ring.
2-Nitroaziridine: Contains a nitro group but lacks the isopropyl group.
Uniqueness
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is unique due to the combination of its aziridine ring, nitro group, and isopropyl group. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
158670-10-1 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.173 |
IUPAC Name |
(2-nitro-1-propan-2-ylaziridin-2-yl)methanol |
InChI |
InChI=1S/C6H12N2O3/c1-5(2)7-3-6(7,4-9)8(10)11/h5,9H,3-4H2,1-2H3 |
InChI Key |
VOHJMJNXESMTDH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC1(CO)[N+](=O)[O-] |
Synonyms |
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


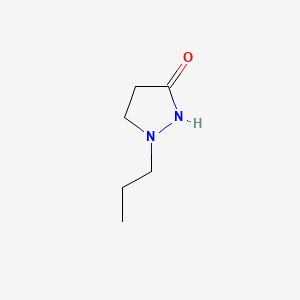
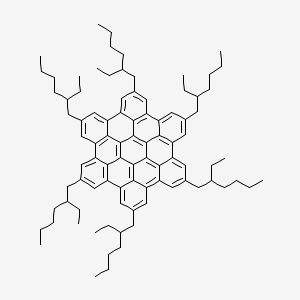
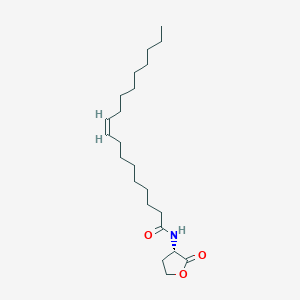
![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)
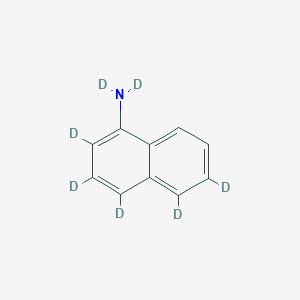
![2,2',2''-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol](/img/structure/B584323.png)
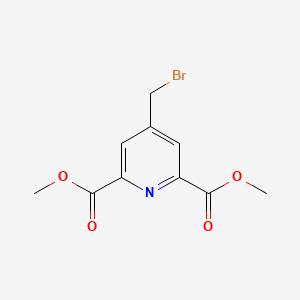
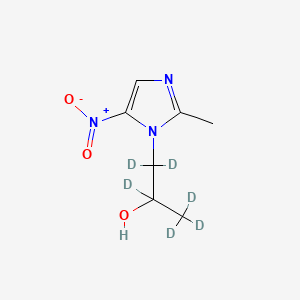
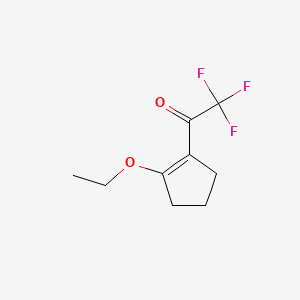
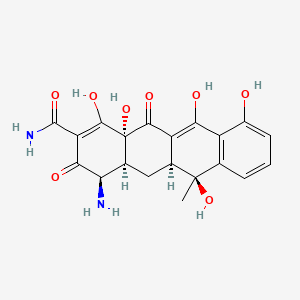
![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)
